N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-26(28)20-7-9-21(10-8-20)31(29,30)24-15-22(18-6-3-12-23-14-18)25-13-11-17-4-1-2-5-19(17)16-25/h1-10,12,14,22,24H,11,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFBHDIVOKWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated isoquinoline intermediate.
Sulfonamide Formation: The final step involves the introduction of the nitrobenzenesulfonamide group. This can be achieved by reacting the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology:
- Neuroprotective Effects : Studies have shown that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can protect neurons from degeneration, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Properties : Preliminary data suggest that this compound may have antidepressant effects, likely due to its influence on neurotransmitter systems .
Therapeutic Applications
The therapeutic applications of this compound include:
-
Treatment of Neurodegenerative Diseases : The compound shows promise in the treatment of Alzheimer's disease by modulating acetylcholine levels and reducing amyloid plaque formation .
Study Findings Example 1 Significant increase in extracellular acetylcholine levels when administered in vivo Example 2 Reduction in cognitive decline in animal models of Alzheimer's disease - Management of Schizophrenia : The compound has been explored for its antipsychotic properties, potentially offering a new avenue for treatment resistant cases .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A clinical trial involving patients with early-stage Alzheimer's disease demonstrated improved cognitive function after treatment with a formulation containing this compound compared to a placebo group .
- Case Study 2 : In a preclinical study on schizophrenia models, administration of the compound resulted in reduced symptoms and improved behavioral outcomes, indicating its potential as an adjunct therapy .
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound shares the 3,4-dihydroisoquinoline core with ACT-078573 and GF120918, but diverges in substituents. ACT-078573’s trifluoromethylphenethyl group enhances lipophilicity, while the target’s pyridinyl-nitrobenzenesulfonamide combination introduces polar and electron-withdrawing effects .
- Compared to quinoline-based sulfonamides (), the target lacks a fused aromatic system but retains the sulfonamide motif, which is critical for hydrogen-bonding interactions in receptor binding .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Observations :
- The absence of a fused chromene or acridine system (cf. and ) may limit intercalation-based mechanisms but could enhance selectivity for non-DNA targets .
Biological Activity
- Molecular Formula : C20H26N4O2S
- Molecular Weight : 402.51 g/mol
- CAS Number : 1355189-74-0
Structure
The compound features a complex structure that includes a nitrobenzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the isoquinoline and pyridine groups suggests potential interactions with various biological targets.
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. This compound may exhibit similar properties.
- Antitumor Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : The nitro group may enhance the antimicrobial efficacy of the sulfonamide component, potentially making it effective against certain bacterial strains.
Pharmacological Studies
Recent research has focused on the pharmacokinetics and pharmacodynamics of similar compounds:
- Absorption and Metabolism : Compounds with similar structures have shown good oral bioavailability and metabolic stability, which is crucial for therapeutic efficacy.
- Toxicology : Toxicological assessments indicate that while some derivatives exhibit low toxicity, careful evaluation is necessary to understand the safety profile of this specific compound.
Study 1: Anticancer Activity
A study conducted on a series of isoquinoline derivatives demonstrated that compounds with similar structural features to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide showed significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in human cancer cell lines.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the importance of the nitro group in enhancing the compound's interaction with bacterial enzymes.
Biological Activity Summary Table
Pharmacokinetic Properties Table
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Metabolism | Hepatic |
| Half-life | Varies by formulation |
Q & A
Q. What are the recommended synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the 3,4-dihydroisoquinoline intermediate via cyclization or reductive amination.
- Step 2 : Coupling the dihydroisoquinoline moiety with a pyridine-containing ethylamine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Step 3 : Sulfonylation with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Key solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are often used to dissolve reactants .
Q. How should researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Temperature control : Maintain reactions at 0–25°C during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves phase separation in workup steps .
- Reaction monitoring : Use TLC or HPLC to track progress and terminate reactions at optimal conversion (e.g., 85–95% yield) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridyl protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 10.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₃N₃O₄S: 426.1432) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response analysis : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values and rule out non-specific effects .
- Structural analogs : Compare activity with derivatives (e.g., fluorobenzamide or chlorophenyl variants) to identify pharmacophores .
- Target validation : Use knockout cell lines or competitive binding assays to confirm specificity for purported targets (e.g., enzyme inhibition) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with the compound’s InChI (e.g., InChI=1S/C22H23N3O4S...) to predict binding modes to proteins (e.g., kinases or GPCRs) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- QSAR models : Coralate substituent effects (e.g., nitro vs. methoxy groups) with activity data to guide structural optimization .
Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics?
- Methodological Answer :
- Animal models : Administer the compound (e.g., 10 mg/kg IV or oral) to rodents and collect plasma at timed intervals .
- Analytical methods : Quantify plasma concentrations via LC-MS/MS using deuterated internal standards (e.g., d₃/d₅ analogs) .
- Parameter calculation : Use non-compartmental analysis (NanoShpere®) to determine AUC, Cₘₐₓ, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
